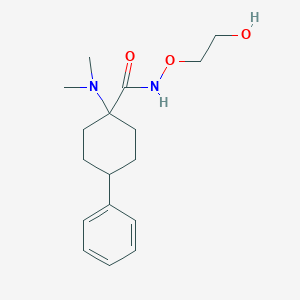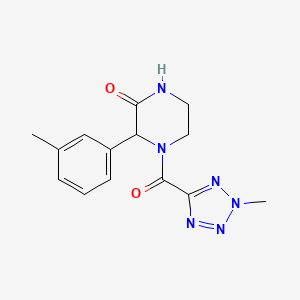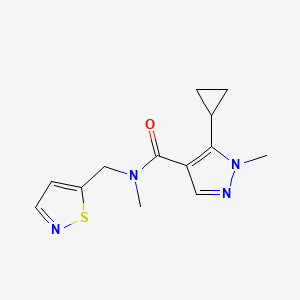
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide, also known as UMB68, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular formula of C18H28N2O3.
作用机制
The mechanism of action of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to inhibit tumor growth and metastasis, induce apoptosis, and reduce angiogenesis. In neurodegenerative disease research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have vasodilatory effects and reduce hypertension.
实验室实验的优点和局限性
One of the advantages of using 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide in lab experiments is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer and other diseases. However, one limitation of using 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in combination with other drugs or therapies. Another direction is to explore its potential for the treatment of other diseases beyond cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide to improve its solubility and bioavailability.
合成方法
The synthesis of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide involves a multi-step process that includes the reaction of cyclohexanone with dimethylamine, followed by the reaction of the resulting product with 2-chloroethanol. The final step involves the reaction of the obtained intermediate with phenyl isocyanate to yield 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide.
科学研究应用
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. Some of the areas where 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been investigated include cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)17(16(21)18-22-13-12-20)10-8-15(9-11-17)14-6-4-3-5-7-14/h3-7,15,20H,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYRMMCQKQDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)NOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![(6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7437797.png)
![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)